![molecular formula C21H15N3O B273914 N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide, also known as APC, is a chemical compound used in scientific research. It is a fluorescent probe that is commonly used to study the structure and function of proteins and DNA. APC has a unique structure that allows it to bind to specific molecules and emit light when excited by certain wavelengths of light. In
Wissenschaftliche Forschungsanwendungen
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide is a versatile fluorescent probe that is used in a wide range of scientific research applications. It is commonly used to study the structure and function of proteins and DNA. This compound can be used to label specific molecules and track their movement within cells. It can also be used to study protein-protein interactions and to identify potential drug targets. Additionally, this compound can be used to monitor changes in cellular metabolism and to study the effects of environmental toxins on cells.
Wirkmechanismus
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide binds to specific molecules through a process called intercalation. Intercalation occurs when a molecule inserts itself between the base pairs of DNA or RNA. This causes a change in the conformation of the nucleic acid, which can be detected by the fluorescence emitted by this compound. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of a complex between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological processes of cells. It is non-toxic and does not interfere with normal cellular function. However, high concentrations of this compound can cause cell death and should be used with caution.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide has several advantages for lab experiments. It is a relatively simple and inexpensive fluorescent probe that can be used in a wide range of applications. It is also highly sensitive and can detect changes in cellular metabolism and protein-protein interactions. However, there are also limitations to the use of this compound. It is not suitable for use in live animals and can only be used in vitro. Additionally, the fluorescence emitted by this compound can be affected by pH and temperature, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide in scientific research. One area of research is the development of new fluorescent probes that can be used in conjunction with this compound to study multiple molecules simultaneously. Another area of research is the development of new techniques for detecting the fluorescence emitted by this compound. This could lead to the development of more sensitive and accurate methods for studying cellular processes. Additionally, there is ongoing research into the use of this compound as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a useful fluorescent probe that is commonly used in scientific research. Its unique structure allows it to bind to specific molecules and emit light when excited by certain wavelengths of light. This compound has a wide range of applications in the study of cellular processes and is a valuable tool for researchers. While there are limitations to its use, ongoing research is exploring new directions for the use of this compound in scientific research.
Synthesemethoden
The synthesis of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide involves several steps. First, anthracene-9-carboxaldehyde is reacted with pyridine-2-carboxylic acid to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Eigenschaften
Molekularformel |
C21H15N3O |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14- |
InChI-Schlüssel |
LOVBAVDGSNDMLO-UCQKPKSFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)C4=CC=CC=N4 |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.